

The Solubility of Xtalfluor-M in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Xtalfluor-M

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Introduction

Xtalfluor-M, also known as morpholinodifluorosulfinium tetrafluoroborate, is a crystalline, thermally stable, and easy-to-handle deoxofluorinating agent.[1][2] Its efficacy and safety profile have made it a valuable tool in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the introduction of fluorine atoms into organic molecules.[3] Understanding the solubility of **Xtalfluor-M** in various organic solvents is critical for its effective use in designing and optimizing synthetic routes. This technical guide provides a comprehensive overview of the known solubility characteristics of **Xtalfluor-M**, methods for its use, and a generalized protocol for solubility determination.

Physicochemical Properties of Xtalfluor-M

Property	Value	Reference
Chemical Name	Difluoro(morpholino)sulfonium tetrafluoroborate	[4]
Synonyms	Morpho-DAST difluorosulfinium salt, Morpholinodifluorosulfinium tetrafluoroborate	[4]
CAS Number	63517-33-9	[5]
Molecular Formula	C ₄ H ₈ BF ₆ NOS	[6]
Molecular Weight	242.98 g/mol	[6]
Appearance	Crystalline solid	[1][5]
Melting Point	117-126 °C	[5]

Solubility of Xtalfluor-M: A Qualitative Overview

Precise quantitative solubility data for **Xtalfluor-M** in a range of common organic solvents is not readily available in published literature. However, extensive documentation on its use in chemical reactions provides significant insight into its solubility profile. **Xtalfluor-M** is preferentially soluble in polar aprotic solvents.[5]

Table of Qualitative Solubility and Solvent Compatibility:

Solvent	Chemical Formula	Type	Solubility/Compatibility Notes
Dichloromethane (DCM)	CH ₂ Cl ₂	Chlorinated	Good solubility and compatibility. Frequently used as a solvent for deoxofluorination reactions with Xtalfluor-M, leading to high yields of desired products. [1] [5]
1,2-Dichloroethane (DCE)	C ₂ H ₄ Cl ₂	Chlorinated	Good solubility and compatibility. Used as a solvent for the synthesis and application of Xtalfluor-M. [7] [8]
Tetrahydrofuran (THF)	C ₄ H ₈ O	Ether	Reported to be a suitable solvent. As a polar aprotic ether, it is expected to dissolve Xtalfluor-M. [5]
Acetonitrile (MeCN)	CH ₃ CN	Nitrile	Limited compatibility/potential for side reactions. Reactions in acetonitrile often result in lower yields and the formation of byproducts, attributed to solubility issues and potential side reactions with the solvent. [1] [5]

It is important to note that for many applications, **Xtalfluor-M** is used in conjunction with promoters such as triethylamine trihydrofluoride ($\text{Et}_3\text{N}\cdot\text{3HF}$) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).^{[1][2]} The presence of these additives may influence the overall solubility of **Xtalfluor-M** in a given solvent system.

Experimental Protocols

General Protocol for Deoxofluorination of an Alcohol using **Xtalfluor-M**

This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific substrates and scales.

Materials:

- Substrate (alcohol)
- **Xtalfluor-M** (1.5 equivalents)
- Promoter (e.g., DBU, 1.5 equivalents)
- Anhydrous dichloromethane (DCM)
- Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)
- Standard work-up and purification supplies (e.g., aqueous sodium bicarbonate, magnesium sulfate, silica gel for chromatography)

Procedure:

- To a solution of the alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere, successively add the promoter (e.g., DBU) and **Xtalfluor-M**.^[1]
- Stir the reaction mixture under the inert atmosphere for 30 minutes at -78 °C.^[1]

- Allow the reaction mixture to warm to room temperature and continue stirring for the appropriate time (monitoring by TLC or LC-MS is recommended).[1]
- Upon completion, quench the reaction with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[1][8]
- Extract the mixture with dichloromethane.[1][8]
- Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[8]
- Purify the crude product by standard methods, such as column chromatography.[8]

Generalized Protocol for Determining the Solubility of a Moisture-Sensitive Compound

This protocol describes a general "excess solid" method for determining the solubility of a compound like **Xtalfluor-M**, which is sensitive to moisture.[9] All operations should be performed under an inert atmosphere.

Materials:

- **Xtalfluor-M**
- Anhydrous organic solvent of interest
- Small, sealable vials (e.g., with PTFE-lined caps)
- Temperature-controlled shaker or agitator
- Syringes and filters suitable for organic solvents
- Analytical balance
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis, or NMR with an internal standard)

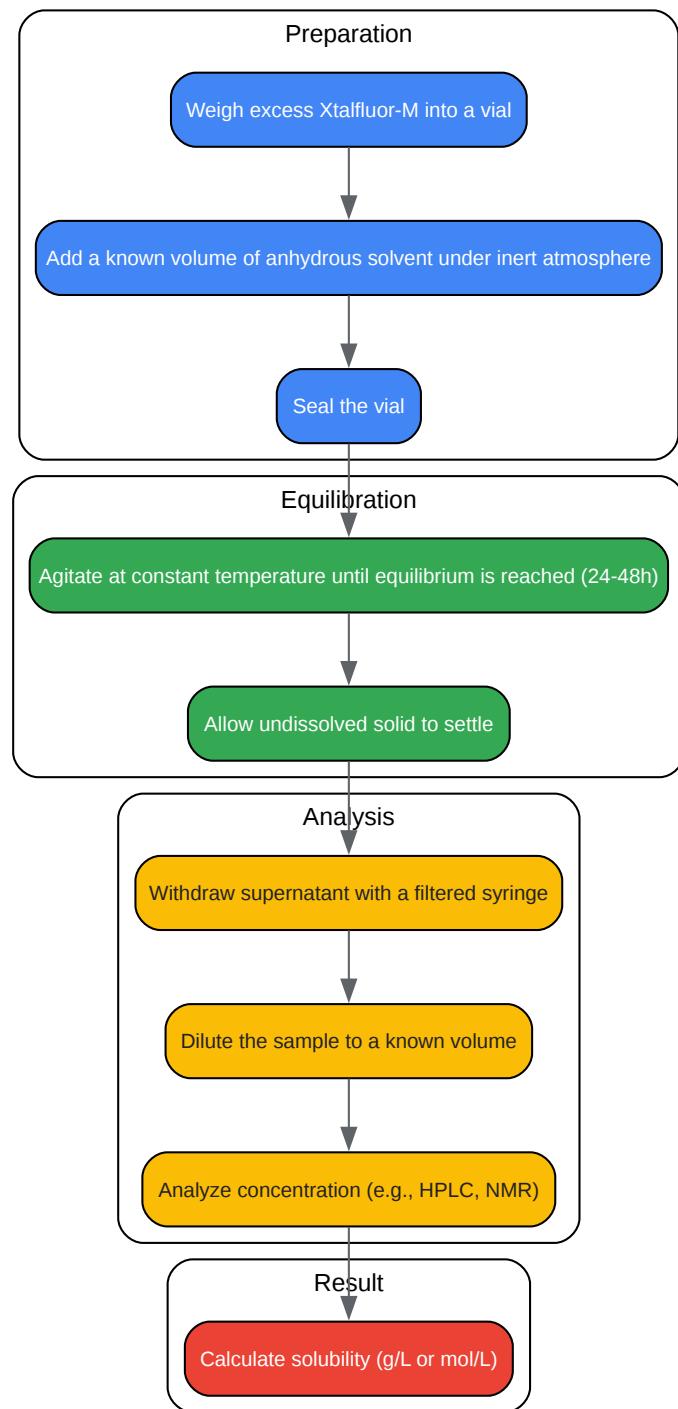
Procedure:

- Add an excess amount of **Xtalfluor-M** to a pre-weighed vial.
- Record the total mass of the vial and the compound.
- Under an inert atmosphere, add a known volume of the anhydrous organic solvent to the vial.
- Seal the vial tightly.
- Place the vial in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
- Allow the vial to stand at a constant temperature to let the undissolved solid settle.
- Carefully draw a sample of the supernatant using a syringe fitted with a filter to remove any suspended solids.
- Dilute the sample to a known volume with the same solvent.
- Analyze the concentration of **Xtalfluor-M** in the diluted sample using a pre-calibrated analytical method.
- Calculate the solubility in units such as g/L or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a moisture-sensitive compound like **Xtalfluor-M** in an organic solvent.

Workflow for Solubility Determination of a Moisture-Sensitive Solid

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